molecular formula C14H13N5O2 B8773072 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide CAS No. 89469-11-4

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide

Cat. No.: B8773072
CAS No.: 89469-11-4
M. Wt: 283.29 g/mol
InChI Key: CETLACMCPUUJJF-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide is a chemical compound with a complex structure that includes a benzamide group, a methoxy group, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with methylamine under appropriate conditions to form 3-methoxy-N-methylbenzamide.

    Introduction of the Purine Moiety: The purine derivative can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable purine derivative, such as 8-bromopurine, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide group can be reduced to an amine under reducing conditions.

    Substitution: The purine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxy-N-methyl-4-(7H-purin-8-yl)benzamide.

    Reduction: Formation of 3-methoxy-N-methyl-4-(7H-purin-8-yl)aniline.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine receptors or enzymes that recognize purine derivatives. This binding can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-methylbenzamide: Lacks the purine moiety, making it less versatile in biological applications.

    4-(7H-Purin-8-yl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological interactions.

    3-Hydroxy-N-methyl-4-(7H-purin-8-yl)benzamide: An oxidized derivative with different chemical properties.

Uniqueness

3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide is unique due to the presence of both the methoxy group and the purine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

CAS No.

89469-11-4

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

3-methoxy-N-methyl-4-(7H-purin-8-yl)benzamide

InChI

InChI=1S/C14H13N5O2/c1-15-14(20)8-3-4-9(11(5-8)21-2)12-18-10-6-16-7-17-13(10)19-12/h3-7H,1-2H3,(H,15,20)(H,16,17,18,19)

InChI Key

CETLACMCPUUJJF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Forty milliliters of ethanolic methylamine solution were added to 0.42 gm of 8-(2'-methoxy-4'-chlorocarbonylphenyl)-purine hydrochloride (see Example 43), with cooling, and the mixture was refluxed for 30 minutes. It was then concentrated by evaporation, and the product was purified by column chromatography on silica gel [eluant: methylene chloride/ethanol (8:2)].
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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